molecular formula C12H17N5O3 B2450563 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide CAS No. 899971-59-6

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide

Cat. No.: B2450563
CAS No.: 899971-59-6
M. Wt: 279.3
InChI Key: TYSFQJJKUKNLDF-UHFFFAOYSA-N
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Description

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C12H17N5O3 and its molecular weight is 279.3. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-2-3-13-10(19)7-16-8-14-11-9(12(16)20)6-15-17(11)4-5-18/h6,8,18H,2-5,7H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSFQJJKUKNLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=NC2=C(C1=O)C=NN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family, which is recognized for its diverse biological activities. This compound features a hydroxyl group and an acetamide moiety, enhancing its potential pharmacological properties. The biological activity of this compound has been explored through various studies focusing on its interactions with biological targets, including enzymes and receptors.

  • Molecular Formula : C12H17N5O3
  • Molecular Weight : 279.3 g/mol
  • Structure : The compound is characterized by a pyrazolo[3,4-d]pyrimidine core with functional groups that may influence its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which are crucial in many cellular processes including cancer progression.
  • Receptor Binding : Studies indicate that it may bind to certain G protein-coupled receptors (GPCRs), affecting signaling pathways related to neurotransmission and inflammation.

Biological Activity Overview

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:

Activity Type Description
AnticancerInhibitory effects on cancer cell lines by targeting specific kinases.
Anti-inflammatoryModulation of inflammatory pathways, potentially useful in treating inflammatory diseases.
AntimicrobialBroad-spectrum antibacterial and antifungal properties have been reported.

Anticancer Activity

In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For example, a study demonstrated that modifications to the core structure can enhance selectivity and potency against specific cancer types, such as breast and lung cancer cells.

Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of related compounds, revealing that they could significantly reduce pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This suggests potential applications in treating chronic inflammatory conditions.

Antimicrobial Properties

Recent investigations into the antimicrobial efficacy of similar compounds have reported minimum inhibitory concentrations (MICs) against various bacterial strains, indicating broad-spectrum activity. Such findings highlight the compound's potential in developing new antibiotics.

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name Structure Features Biological Activity
Pyrazolo[3,4-d]pyrimidine derivativeLacks hydroxyl groupAnticancer activity against CDK
5-Amino-pyrazoleContains amino groupAnti-inflammatory properties
6-Methylpyrazolo[3,4-d]pyrimidineMethyl substitution at position 6Antiviral effects

The addition of a hydroxyl group and an acetamide moiety in this compound potentially enhances its solubility and alters its interaction with biological targets compared to others in the class.

Q & A

What are the recommended synthetic routes for 2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of pyrazolo[3,4-d]pyrimidinone intermediates with functionalized acetamide derivatives. For example, α-chloroacetamides (e.g., 2-chloro-N-propylacetamide) can react with hydroxyl-substituted pyrazolo[3,4-d]pyrimidinones under reflux in aprotic solvents like DMF or THF. Key optimization steps include:

  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct suppression.
  • Catalyst use : Employ triethylamine or DMAP to enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures high purity (>95%) .
    Characterization : Validate via 1H^1H/13C^{13}C-NMR (e.g., δ ~2.5 ppm for N-propyl protons) and HRMS (calculated [M+H]+^+ for C14_{14}H20_{20}N4_4O3_3: 299.15) .

How should researchers approach the analytical characterization of this compound to confirm structural integrity?

Level: Basic
Methodological Answer:
A multi-technique approach is critical:

  • Spectroscopy :
    • 1H^1H-NMR: Identify the 2-hydroxyethyl group (δ ~3.6–4.0 ppm, -CH2_2-OH) and N-propyl chain (δ ~0.9–1.6 ppm).
    • 13C^{13}C-NMR: Confirm the pyrazolo[3,4-d]pyrimidin-4-one carbonyl (δ ~165 ppm) .
  • Mass spectrometry : Use ESI-HRMS to verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry, particularly for the pyrazolo-pyrimidine core .

What pharmacological screening strategies are appropriate for evaluating the bioactivity of this pyrazolo[3,4-d]pyrimidine derivative?

Level: Advanced
Methodological Answer:
Given structural similarity to purine analogs (e.g., antitumor agents), prioritize:

  • In vitro kinase assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cell proliferation studies : Test IC50_{50} values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to reference drugs like imatinib .
  • Enzyme inhibition : Assess PDE (phosphodiesterase) or DHFR (dihydrofolate reductase) activity using spectrophotometric methods (e.g., NADH oxidation at 340 nm) .

How can researchers resolve contradictions in solubility data across different experimental batches?

Level: Advanced
Methodological Answer:
Solubility variability often stems from polymorphic forms or residual solvents. Mitigate via:

  • Thermal analysis : Use DSC to detect polymorphs (melting point shifts >2°C indicate distinct forms).
  • Particle size reduction : Employ nano-milling (e.g., ball milling at 200 rpm for 2 h) to enhance aqueous solubility.
  • Buffer optimization : Test solubility in pH-adjusted buffers (e.g., ammonium acetate, pH 6.5) as per pharmacopeial guidelines .
    Documentation : Report solvent history (e.g., recrystallization solvent ratios) and storage conditions (humidity/temperature) .

What computational methods are effective in predicting the binding affinity of this compound to target enzymes?

Level: Advanced
Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17). Focus on hydrogen bonds between the pyrimidin-4-one carbonyl and conserved residues (e.g., Lys271 in EGFR).
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC50_{50} data .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes).

How should in vitro metabolic stability studies be designed for this compound?

Level: Advanced
Methodological Answer:

  • Liver microsomes : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • Sampling : Collect aliquots at 0, 5, 15, 30, and 60 min.
  • Analysis : Quantify parent compound depletion via LC-MS/MS (MRM transition: m/z 299→154). Calculate half-life (t1/2_{1/2}) using first-order kinetics.
    Controls : Include verapamil (high clearance) and propranolol (low clearance) as benchmarks .

What are the best practices for designing SAR studies to optimize the substituents on the pyrazolo[3,4-d]pyrimidine core?

Level: Advanced
Methodological Answer:

  • Substituent variation : Synthesize analogs with modifications at the 1-(2-hydroxyethyl) and N-propyl positions. For example, replace hydroxyethyl with methoxyethyl or vary propyl chain length .
  • Biological testing : Rank analogs by IC50_{50} in kinase assays and logD (octanol/water partition) for bioavailability.
  • Data analysis : Use cluster analysis (e.g., PCA) to correlate structural features (e.g., electronegativity, steric bulk) with activity .

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